molecular formula C19H20N2O2 B1177098 2-{[(1-Phenylcyclopentyl)carbonyl]amino}

2-{[(1-Phenylcyclopentyl)carbonyl]amino}

Cat. No.: B1177098
M. Wt: 308.381
InChI Key: KDYIGOOUMPLQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-Phenylcyclopentyl)carbonyl]amino} is a synthetic organic compound designed for research and development applications. This molecule features a 1-phenylcyclopentyl group linked via a carboxamide bond, a structure present in various pharmacologically active compounds and chemical intermediates . The 1-phenylcyclopentyl moiety is a known scaffold in medicinal chemistry, often utilized to explore receptor interactions and modulate the physicochemical properties of lead molecules . Compounds containing this group have been investigated in diverse research areas, including the development of antiviral agents and the synthesis of conformationally restricted amino acid analogues . Researchers value this compound for its potential as a building block in organic synthesis and as a core structure for creating novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Application Notes: This product is intended for use as a reference standard, a synthetic intermediate, or a starting material for further chemical functionalization in a laboratory setting. It is suited for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use. Chemical Identifiers: The core structure is based on the (1-phenylcyclopentyl) group. Synonyms for related structures include 1-(1-phenylcyclopentyl)methanamine .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.381

IUPAC Name

2-[(1-phenylcyclopentanecarbonyl)amino]benzamide

InChI

InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23)

InChI Key

KDYIGOOUMPLQQE-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 2-{[(1-Phenylcyclopentyl)carbonyl]amino} can be understood through its structural characteristics and the biological activities associated with similar compounds.

Anti-Inflammatory and Analgesic Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. For instance, derivatives of phenylcyclopentane carboxamides have shown effectiveness in inhibiting pro-inflammatory cytokines and reducing pain responses in various animal models . This suggests that 2-{[(1-Phenylcyclopentyl)carbonyl]amino} may possess similar therapeutic effects.

Neuroprotective Properties

Studies have highlighted the neuroprotective abilities of amide bond bioisosteres, particularly in the context of neurodegenerative diseases. The compound has been evaluated for its ability to mitigate neuronal damage during reperfusion arrhythmias, indicating a potential role in treating conditions like stroke or traumatic brain injury .

Anticancer Activity

The structure-activity relationship (SAR) studies of phenylcyclopropane carboxamide derivatives indicate significant antiproliferative activity against cancer cell lines such as U937 (human myeloid leukemia). The introduction of the phenylcyclopentyl moiety may enhance binding affinity and specificity towards cancer targets .

Modulators of ATP-Binding Cassette Transporters

In patent literature, 2-{[(1-Phenylcyclopentyl)carbonyl]amino} has been identified as a modulator for ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance mechanisms . This application underscores its potential utility in enhancing drug delivery systems.

Antiviral Agents

Research into small molecules targeting viral proteins has shown that similar compounds can inhibit viral replication. The RN-18 class, which includes derivatives with amide bonds, has been explored for their ability to target HIV proteins effectively . This could position 2-{[(1-Phenylcyclopentyl)carbonyl]amino} as a candidate for antiviral drug development.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
Anti-inflammatoryPhenylcyclopropane derivativesEffective in reducing cytokine levels
NeuroprotectiveAmide bond bioisosteresMitigates neuronal damage during reperfusion
AnticancerCyclopropane carboxamide derivativesSignificant inhibition of U937 cell proliferation

Comparison with Similar Compounds

Core Structural Variations

  • Cyclopentyl vs. Cyclopropane Rings: The cyclopentyl group in 2-{[(1-Phenylcyclopentyl)carbonyl]amino} contrasts with the cyclopropane ring in (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid .
  • Substituent Effects: Chlorinated analogs, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (), exhibit increased lipophilicity (log k = 3.2–4.1) compared to non-chlorinated derivatives due to halogen-induced hydrophobic interactions .

Stereochemical Considerations

The compound 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol () highlights the role of stereochemistry. Single-crystal X-ray data (R factor = 0.035) confirm defined stereocenters, which are critical for receptor binding specificity. The R-configuration at the cyclopentylmethyl group may enhance steric complementarity in chiral environments compared to racemic mixtures .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight XLogP3/Log k H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
2-{[(1-Phenylcyclopentyl)carbonyl]amino} (Hypothetical) ~275 (estimated) 3.5–4.0* 2 4 ~75–80
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates 350–400 3.2–4.1 2–3 4–5 75–85
(1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic acid 277.31 2.3 2 4 75.6

*Estimated based on cyclopentyl-phenyl analogs.

Key Observations:

  • Lipophilicity : Chlorinated derivatives () show higher log k values (3.2–4.1) compared to the cyclopropane-containing compound (XLogP3 = 2.3), suggesting that halogenation and larger ring systems enhance membrane permeability .
  • Hydrogen Bonding: All compounds share 2–3 H-bond donors and 4–5 acceptors, indicating similar solubility profiles in polar solvents.

Preparation Methods

Alkylation of Phenylacetonitrile

A common route involves the reaction of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis. In a representative protocol, 1,4-dibromobutane (1 equivalent) is combined with phenylacetonitrile (1.2 equivalents) in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as the base and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents) at 25°C for 5 hours. The intermediate nitrile is hydrolyzed to the carboxylic acid using 32% hydrochloric acid (HCl) at 80°C for 4 hours, yielding 1-phenylcyclopentanecarboxylic acid with >85% purity.

Cyclopentane Ring Formation via Dieckmann Condensation

Alternative methods utilize Dieckmann condensation of diethyl 1-phenylpentanedioate. The reaction, catalyzed by sodium methoxide in methanol, forms the cyclopentane ring at 60°C. Subsequent acid hydrolysis (50% H₂SO₄, 100°C, 22 hours) affords the carboxylic acid derivative. This method achieves a 78% yield but requires stringent temperature control to avoid decarboxylation.

Activation of 1-Phenylcyclopentanecarboxylic Acid

Conversion of the carboxylic acid to a reactive acylating agent is critical for subsequent amide bond formation. Two primary approaches dominate industrial workflows:

Acid Chloride Formation via Thionyl Chloride

Treatment of 1-phenylcyclopentanecarboxylic acid with thionyl chloride (SOCl₂) in anhydrous benzene at reflux (80°C) for 3 hours produces the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without purification. This method achieves near-quantitative conversion but necessitates careful handling due to SOCl₂’s corrosive nature.

Mixed Anhydride Synthesis

For acid-sensitive substrates, mixed anhydrides are generated using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at 0°C. This approach minimizes side reactions and is preferred for sterically hindered systems, albeit with a slightly lower yield (82–85%) compared to acid chlorides.

Amide Bond Formation with 2-Aminobenzamide

Coupling the activated carbonyl intermediate with 2-aminobenzamide is the final and most sensitive step. Reaction conditions vary based on the acylating agent:

Direct Aminolysis of Acid Chlorides

A solution of 1-phenylcyclopentanecarbonyl chloride in benzene is added dropwise to 2-aminobenzamide in the presence of anhydrous sodium carbonate (Na₂CO₃) at 25°C. The mixture is stirred for 1 hour and refluxed for 3 hours to complete the reaction. Hot filtration and recrystallization from ethanol yield the target compound with a melting point of 122–123°C and 89% purity.

Coupling via Carbodiimide-Mediated Chemistry

For laboratory-scale synthesis, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) at 0°C. This method, while costlier, reduces racemization risks and achieves a 93% yield when using 4-dimethylaminopyridine (DMAP) as a catalyst.

Comparative Analysis of Synthetic Routes

MethodAcylating AgentBaseSolventTemperatureYield (%)Purity (%)
Acid Chloride AminolysisSOCl₂Na₂CO₃Benzene80°C8989
Mixed AnhydrideEthyl chloroformateEt₃NTHF0°C8591
EDC/HOBt CouplingEDCDMAPDCM0°C9395

Key Observations :

  • The acid chloride route offers the highest scalability but requires stringent safety measures.

  • Carbodiimide-mediated coupling, though efficient, incurs higher costs due to reagent expenses.

  • Mixed anhydrides balance safety and yield but are less suited for industrial production.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates but complicate purification. Benzene, despite its toxicity, remains prevalent in industrial settings due to its ideal dielectric constant for acyl chloride reactions.

Temperature Control

Exothermic reactions during acid chloride formation necessitate jacketed reactors to maintain temperatures below 40°C. Overheating leads to dimerization byproducts, reducing yields by 12–15%.

Purification Techniques

Recrystallization from ethanol or methanol remains the standard for final product isolation. Chromatography, though effective, is economically prohibitive for batches exceeding 1 kg .

Q & A

Q. Structural validation :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
    • 1H^1H-NMR: Aromatic protons (δ 7.2–7.5 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and amide NH (δ ~8.0 ppm, broad).
    • 13C^{13}C-NMR: Carbonyl carbon (δ ~170 ppm), quaternary cyclopentyl carbon (δ ~55 ppm).
  • Mass spectrometry : Confirm molecular ion peak (MW: 395.503 g/mol) via ESI-MS or MALDI-TOF .

Basic: How can researchers determine key physicochemical properties (e.g., lipophilicity, solubility) of this compound?

Methodological Answer:

  • Lipophilicity : Use reversed-phase HPLC with a C18 column. Calculate the capacity factor (kk) and derive logPP values. Compare retention times against standards (e.g., n-octanol/water partitioning) .
  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and measure concentration via UV-Vis spectroscopy at λmax .

Q. Example Optimization Table :

CatalystTemperature (°C)Yield (%)Purity (%)
EDCI/HOBt256592
ZnCl2_2607895
Photoredox40 (LED)8598

Advanced: How can researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer:

  • Abiotic degradation : Perform hydrolysis studies (pH 2–12, 25–50°C) and analyze degradation products via LC-QTOF-MS.
  • Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown over 28 days. Monitor parent compound depletion via GC-MS .
  • Ecotoxicity : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) and chronic exposure studies on algae .

Advanced: How should contradictions in bioactivity data (e.g., inconsistent IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
    • Validate protocols via inter-laboratory reproducibility tests.
  • Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey test) to account for batch effects .
  • Mechanistic follow-up : Perform target engagement assays (e.g., SPR or thermal shift assays) to confirm binding affinity .

Advanced: What computational methods are suitable for modeling structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (phenyl/cyclopentyl groups).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability.
  • QSAR : Train models with descriptors like logPP, polar surface area, and topological torsion .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • Exposure control : Monitor airborne concentrations via NIOSH Method 5506 or OSHA guidelines.
  • Waste disposal : Neutralize amide bonds with 10% NaOH before incineration .

Advanced: How can stability studies under accelerated conditions (e.g., high humidity, light) be designed?

Methodological Answer:

  • Forced degradation : Expose the compound to:
    • Light : ICH Q1B guidelines (1.2 million lux hours).
    • Heat : 40°C/75% RH for 6 months.
  • Analytical endpoints : Quantify degradation products using UPLC-PDA and identify structural changes via 1H^1H-NMR .

Advanced: What strategies can resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

  • 2D NMR : Use HSQC to correlate 1H^1H-13C^{13}C signals and COSY to identify coupling partners.
  • Decoupling experiments : Apply broadband decoupling during 13C^{13}C-NMR to simplify cyclopentyl proton signals.
  • Solvent selection : Use deuterated DMSO to enhance NH proton resolution .

Advanced: How can researchers design a robust experimental framework to study metabolic pathways of this compound?

Methodological Answer:

  • In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS.
  • Enzyme inhibition : Test CYP450 isoforms (3A4, 2D6) to assess drug-drug interaction risks.
  • In vivo correlation : Administer radiolabeled compound (e.g., 14C^{14}C) to rodents and profile excreted metabolites .

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